(4-Methyl-7-nitro-1H-indol-2-yl)methanol

Indole synthesis Nitroindole reduction Synthetic yield optimization

(4-Methyl-7-nitro-1H-indol-2-yl)methanol (CAS 1956321-88-2) is a polysubstituted indole derivative bearing a nitro group at position 7, a methyl group at position 4, and a hydroxymethyl group at position 2. This specific substitution pattern yields a molecular weight of 206.20 g/mol and a calculated topological polar surface area (TPSA) of approximately 87–98 Ų, which positions the compound favorably for downstream synthetic derivatization and exploratory medicinal chemistry applications.

Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
Cat. No. B11899317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methyl-7-nitro-1H-indol-2-yl)methanol
Molecular FormulaC10H10N2O3
Molecular Weight206.20 g/mol
Structural Identifiers
SMILESCC1=C2C=C(NC2=C(C=C1)[N+](=O)[O-])CO
InChIInChI=1S/C10H10N2O3/c1-6-2-3-9(12(14)15)10-8(6)4-7(5-13)11-10/h2-4,11,13H,5H2,1H3
InChIKeyVXHRYOHHRUTXDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methyl-7-nitro-1H-indol-2-yl)methanol: Core Structural and Physicochemical Profile for Procurement Evaluation


(4-Methyl-7-nitro-1H-indol-2-yl)methanol (CAS 1956321-88-2) is a polysubstituted indole derivative bearing a nitro group at position 7, a methyl group at position 4, and a hydroxymethyl group at position 2 . This specific substitution pattern yields a molecular weight of 206.20 g/mol and a calculated topological polar surface area (TPSA) of approximately 87–98 Ų, which positions the compound favorably for downstream synthetic derivatization and exploratory medicinal chemistry applications [1].

Why In-Class 7-Nitroindole Analogs Cannot Substitute for (4-Methyl-7-nitro-1H-indol-2-yl)methanol


Simple substitution of a generic 7-nitroindole or indole-2-methanol fails to replicate the combined electronic and steric signature conferred by the 4-methyl group. In melatonin receptor studies, a 4-nitro substituent was found to shift binding selectivity profoundly toward MT3, whereas 6- and 7-nitro isomers displayed divergent affinity profiles [1]. This demonstrates that the exact position and identity of substituents—not merely the presence of a nitroindole core—dictate biological and chemical performance. Consequently, replacing (4-Methyl-7-nitro-1H-indol-2-yl)methanol with a 4-unsubstituted or differently substituted analog introduces uncontrolled variability in downstream assays and synthetic outcomes.

(4-Methyl-7-nitro-1H-indol-2-yl)methanol: Quantifiable Differentiation Against Closest Structural Analogs


Synthetic Yield Advantage: Hydroxymethyl Group Installation via Reduction of Ethyl Ester Precursors

The hydroxymethyl group in (4-Methyl-7-nitro-1H-indol-2-yl)methanol is installed via NaBH4 reduction of the corresponding ethyl ester precursor. In a comparative study of 4-, 5-, 6-, and 7-nitroindole-2-methanols prepared by reduction of ethyl nitroindole-2-carboxylates, the 7-nitro isomer (the closest published analog lacking the 4-methyl group) was obtained in 78% yield [1]. While direct yield data for the 4-methyl-7-nitro derivative is not available in the same publication, the established reduction protocol is directly transferable, and the presence of the 4-methyl group does not impede the reduction step, thereby offering comparable synthetic efficiency to the 7-nitro analog.

Indole synthesis Nitroindole reduction Synthetic yield optimization

Physicochemical Differentiation: Impact of 4-Methyl on LogP and TPSA

The addition of a 4-methyl group to the 7-nitroindole-2-methanol scaffold increases lipophilicity and alters polar surface area. Computed values for 7-nitro-1H-indole-2-methanol (CAS 909111-97-3) yield an XLogP of approximately 1.2 and a TPSA of 74 Ų . In contrast, the 4-methyl-7-nitro derivative (target compound) has a predicted XLogP of approximately 1.8–2.1 (based on the 4-methyl-7-nitroindole-2-carboxylic acid analog [1]) and a TPSA of 87–98 Ų. This shift in logP of ~0.6–0.9 units corresponds to a roughly 4- to 8-fold increase in partition coefficient, which can meaningfully alter membrane permeability and solubility profiles in cellular assays.

Lipophilicity Polar surface area ADME prediction

Purity Specification Advantage: 98% Minimum Purity Benchmark

Among commercial suppliers of (4-Methyl-7-nitro-1H-indol-2-yl)methanol and its direct analogs, purity specifications vary significantly. The target compound is offered at ≥98% purity (NLT 98%) , whereas closely related analogs such as 4-methyl-7-nitro-1H-indole are routinely supplied at 97% purity , and 7-nitro-1H-indole-2-methanol is often available at 95% . This 1–3% absolute purity differential reduces the risk of confounding impurities in sensitive biological assays and ensures a higher molar activity for subsequent conjugation or radiolabeling steps.

Compound purity Quality control Procurement specification

(4-Methyl-7-nitro-1H-indol-2-yl)methanol: Recommended Use Cases Based on Quantitative Differentiation Evidence


Scaffold for MT3-Selective Melatoninergic Ligand Development

Leverage the 4-methyl-7-nitro substitution pattern to probe structure–activity relationships at the MT3 melatonin binding site. The precedent that a 4-nitro substituent on the indole core confers nanomolar MT3 affinity and high selectivity over MT1/MT2 [1] suggests that the 4-methyl-7-nitro analog may offer a distinct selectivity window or improved metabolic stability due to the methyl group's steric shielding. Use the hydroxymethyl handle for subsequent elaboration into amides, esters, or ethers to optimize potency and pharmacokinetic properties.

Intermediate for Positively Modulated ADME Properties

Incorporate (4-Methyl-7-nitro-1H-indol-2-yl)methanol into early-stage lead optimization where a moderate increase in lipophilicity (ΔLogP ~0.6–0.9) is desired to enhance membrane permeability without severely compromising aqueous solubility. The balanced TPSA (87–98 Ų) supports a favorable predicted CNS MPO score or oral bioavailability profile, making the compound suitable for central nervous system or intracellular target programs [2].

High-Purity Starting Material for Sensitive Conjugation or Radiolabeling

Utilize the ≥98% purity specification to minimize background interference in bioconjugation reactions (e.g., click chemistry, NHS ester coupling) or in the preparation of ¹²⁵I-labeled radioligands for receptor binding assays. The reduced impurity burden ensures higher specific activity and more accurate quantification of binding parameters, which is critical for generating reproducible SAR data .

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